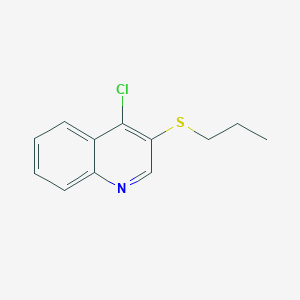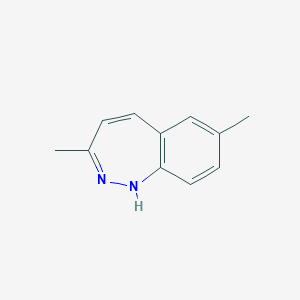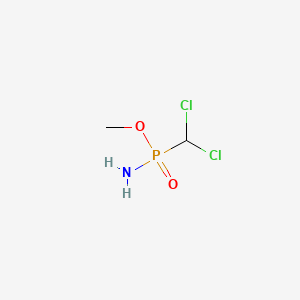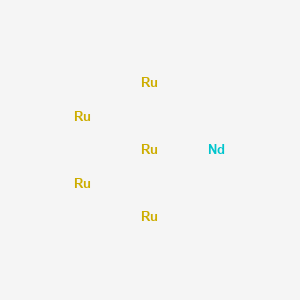
Neodymium--ruthenium (1/5)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Neodymium-ruthenium (1/5) is a compound formed by the combination of neodymium and ruthenium in a 1:5 ratio Neodymium is a rare earth metal, while ruthenium is a transition metal belonging to the platinum group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of neodymium-ruthenium (1/5) typically involves high-temperature reactions between neodymium and ruthenium. One common method is the direct combination of the elemental metals in a controlled atmosphere to prevent oxidation. The reaction is carried out at temperatures around 1477 K to ensure complete formation of the compound .
Industrial Production Methods: Industrial production of neodymium-ruthenium (1/5) may involve more sophisticated techniques such as chemical vapor deposition or electrochemical deposition. These methods allow for precise control over the composition and purity of the compound, making them suitable for large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: Neodymium-ruthenium (1/5) can undergo various chemical reactions, including oxidation, reduction, and substitution. For example, ruthenium in the compound can be oxidized to form ruthenium dioxide (RuO2) when exposed to oxygen at elevated temperatures .
Common Reagents and Conditions: Common reagents used in reactions involving neodymium-ruthenium (1/5) include oxygen, hydrogen, and halogens. The reactions are typically carried out under controlled conditions to prevent unwanted side reactions and to ensure the desired products are formed .
Major Products: The major products formed from reactions involving neodymium-ruthenium (1/5) depend on the specific reagents and conditions used. For example, oxidation with oxygen can produce ruthenium dioxide, while reactions with halogens can form neodymium halides and ruthenium halides .
Applications De Recherche Scientifique
Neodymium-ruthenium (1/5) has several scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various reactions, including hydrogen evolution and carbon dioxide reduction . In biology and medicine, ruthenium complexes are being explored for their potential as anticancer and antimicrobial agents . In industry, the compound is used in the production of advanced materials and electronic components .
Mécanisme D'action
The mechanism by which neodymium-ruthenium (1/5) exerts its effects depends on the specific application. In catalysis, the compound’s effectiveness is attributed to the unique electronic properties of ruthenium, which facilitate various chemical transformations. In biological applications, ruthenium complexes can interact with DNA and other cellular components, leading to their therapeutic effects .
Comparaison Avec Des Composés Similaires
Neodymium-ruthenium (1/5) can be compared with other similar compounds, such as neodymium-ruthenium (1/2) and neodymium-ruthenium (1/3). These compounds share some properties but differ in their stoichiometry and specific applications. For example, neodymium-ruthenium (1/2) has been studied for its magnetic properties, while neodymium-ruthenium (1/3) is of interest for its catalytic activity .
Conclusion
Neodymium-ruthenium (1/5) is a compound with unique properties and diverse applications in various fields. Its preparation involves high-temperature reactions, and it can undergo various chemical transformations. The compound is used in scientific research, particularly in catalysis and medicine, and its mechanism of action is closely related to the properties of ruthenium. Compared to similar compounds, neodymium-ruthenium (1/5) stands out for its specific applications and properties.
Propriétés
Numéro CAS |
88387-65-9 |
|---|---|
Formule moléculaire |
NdRu5 |
Poids moléculaire |
649.6 g/mol |
Nom IUPAC |
neodymium;ruthenium |
InChI |
InChI=1S/Nd.5Ru |
Clé InChI |
ZYTRYCQNGGAVMK-UHFFFAOYSA-N |
SMILES canonique |
[Ru].[Ru].[Ru].[Ru].[Ru].[Nd] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


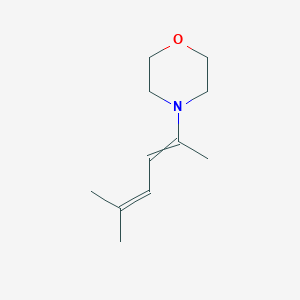
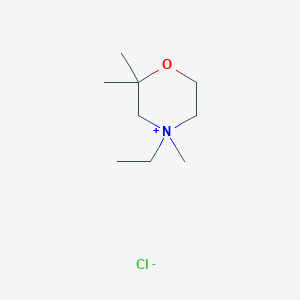

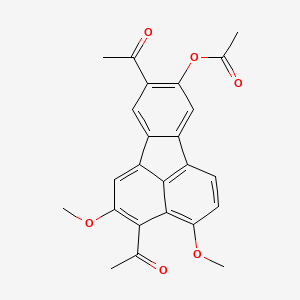

![3-Chloro-1-[(octylsulfanyl)methyl]pyridin-1-ium chloride](/img/structure/B14405882.png)


![3,4-Dichloro-1-{4-[(prop-2-en-1-yl)oxy]phenyl}-1H-pyrrole-2,5-dione](/img/structure/B14405904.png)
![2-[(Propan-2-ylidene)amino]benzamide](/img/structure/B14405909.png)
![3-{[(2-Nitrophenyl)methylidene]amino}quinazolin-4(3H)-one](/img/structure/B14405926.png)
